molecular formula C14H14ClNO4S B11448520 2,5-dimethoxy-N-(3-chlorophenyl)benzenesulfonamide

2,5-dimethoxy-N-(3-chlorophenyl)benzenesulfonamide

Cat. No.: B11448520
M. Wt: 327.8 g/mol
InChI Key: RHNXYVIMBHGGJV-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-(3-chlorophenyl)benzenesulfonamide is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of methoxy groups at the 2 and 5 positions on the benzene ring, a chlorophenyl group, and a sulfonamide group. This compound is often used in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(3-chlorophenyl)benzenesulfonamide typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 3-chloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of automated reactors to control temperature, pressure, and reaction time precisely. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-(3-chlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,5-dimethoxy-N-(3-chlorophenyl)benzenesulfonamide is widely used in scientific research due to its versatility:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(3-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular proteins, affecting various signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethoxy-N-(3-quinolinyl)benzenesulfonamide: Similar structure but with a quinoline group instead of a chlorophenyl group.

    2,5-dimethoxy-N-(3-bromophenyl)benzenesulfonamide: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

Uniqueness

2,5-dimethoxy-N-(3-chlorophenyl)benzenesulfonamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H14ClNO4S

Molecular Weight

327.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2,5-dimethoxybenzenesulfonamide

InChI

InChI=1S/C14H14ClNO4S/c1-19-12-6-7-13(20-2)14(9-12)21(17,18)16-11-5-3-4-10(15)8-11/h3-9,16H,1-2H3

InChI Key

RHNXYVIMBHGGJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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